molecular formula C15H25N5 B11748125 {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11748125
M. Wt: 275.39 g/mol
InChI Key: XJCVOILTMOVRJU-UHFFFAOYSA-N
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Description

{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with appropriate alkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the pyrazole rings into pyrazolines under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of pyrazolines.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    1-methyl-3-(propan-2-yl)-1H-pyrazole: Similar structure but lacks the second pyrazole ring.

    1-propyl-3-(propan-2-yl)-1H-pyrazole: Similar structure but with different substitution patterns.

Uniqueness: The presence of two pyrazole rings in {[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine provides unique chemical properties, such as increased stability and the ability to form multiple hydrogen bonds. This makes it more versatile in various applications compared to its simpler analogs.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-4-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-6-19-10-14(8-17-19)7-16-9-15-11-20(12(2)3)18-13(15)4/h8,10-12,16H,5-7,9H2,1-4H3

InChI Key

XJCVOILTMOVRJU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CN(N=C2C)C(C)C

Origin of Product

United States

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